Cas no 898784-93-5 (4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE)

4'-Iodo-2-(2-methoxyphenyl)acetophenone is a specialized organic compound featuring an iodo-substituted acetophenone core with a 2-methoxyphenyl substituent. This structure makes it a valuable intermediate in synthetic organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and advanced materials. The presence of both iodine and methoxy functional groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, enabling precise modifications for targeted molecular synthesis. Its well-defined crystalline form ensures consistent purity and handling stability, making it suitable for research and industrial applications requiring high-precision intermediates. The compound’s versatility and reactivity profile underscore its utility in complex synthetic pathways.
4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE structure
898784-93-5 structure
商品名:4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE
CAS番号:898784-93-5
MF:C15H13O2I
メガワット:352.16652
CID:841058
PubChem ID:24723956

4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE 化学的及び物理的性質

名前と識別子

    • 4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE
    • 1-(4-iodophenyl)-2-(2-methoxyphenyl)ethanone
    • MFCD02260776
    • AKOS009338851
    • DTXSID70642355
    • 898784-93-5
    • 1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethan-1-one
    • MDL: MFCD02260776
    • インチ: InChI=1S/C15H13IO2/c1-18-15-5-3-2-4-12(15)10-14(17)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3
    • InChIKey: BVOHZYXPIAVNSQ-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=CC=C1CC(=O)C2=CC=C(C=C2)I

計算された属性

  • せいみつぶんしりょう: 351.99600
  • どういたいしつりょう: 351.99603g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 272
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

  • PSA: 26.30000
  • LogP: 3.72520

4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I066625-250mg
4'-Iodo-2-(2-methoxyphenyl)acetophenone
898784-93-5
250mg
$ 365.00 2022-06-04
TRC
I066625-500mg
4'-Iodo-2-(2-methoxyphenyl)acetophenone
898784-93-5
500mg
$ 605.00 2022-06-04
Fluorochem
203836-1g
4'-Iodo-2-(2-methoxyphenyl)acetophenone
898784-93-5 97%
1g
£424.00 2022-03-01
A2B Chem LLC
AH87977-5g
1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethanone
898784-93-5 97%
5g
$1650.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1782132-1g
1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethanone
898784-93-5 98%
1g
¥29568.00 2024-04-26
A2B Chem LLC
AH87977-1g
1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethanone
898784-93-5 97%
1g
$516.00 2024-04-19
A2B Chem LLC
AH87977-2g
1-(4-Iodophenyl)-2-(2-methoxyphenyl)ethanone
898784-93-5 97%
2g
$790.00 2024-04-19
Fluorochem
203836-2g
4'-Iodo-2-(2-methoxyphenyl)acetophenone
898784-93-5 97%
2g
£672.00 2022-03-01
Fluorochem
203836-5g
4'-Iodo-2-(2-methoxyphenyl)acetophenone
898784-93-5 97%
5g
£1447.00 2022-03-01

4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE 関連文献

4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONEに関する追加情報

Recent Advances in the Study of 4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE (CAS: 898784-93-5)

4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE (CAS: 898784-93-5) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been the subject of recent studies aimed at exploring its potential applications in drug discovery and development. The presence of an iodine substituent and a methoxyphenyl group in its molecular structure makes it a promising candidate for further investigation in medicinal chemistry.

Recent research has focused on the synthesis and characterization of 4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE, with particular emphasis on its role as a building block for more complex molecules. Studies have demonstrated its utility in the development of novel therapeutic agents, especially in the context of targeting specific biological pathways. For instance, its potential as a precursor for the synthesis of kinase inhibitors has been highlighted in several publications, underscoring its relevance in the treatment of various diseases, including cancer and inflammatory disorders.

One of the key findings from recent studies is the compound's ability to interact with specific protein targets, which could pave the way for the development of new drugs with enhanced efficacy and reduced side effects. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to elucidate the molecular interactions of 4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE with its biological targets. These studies have provided valuable insights into the compound's binding modes and its potential for optimization.

In addition to its pharmacological applications, 4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE has also been investigated for its use in chemical biology probes. Its ability to selectively label and track biological molecules makes it a valuable tool for studying cellular processes. Recent advancements in probe design have leveraged the compound's unique properties to develop highly specific and sensitive reagents for imaging and diagnostic purposes.

Despite these promising developments, challenges remain in the practical application of 4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE. Issues such as solubility, stability, and bioavailability need to be addressed to fully realize its potential in drug development. Ongoing research is focused on optimizing the compound's physicochemical properties through structural modifications and formulation strategies. Collaborative efforts between chemists, biologists, and pharmacologists are essential to overcome these hurdles and translate the findings into clinical applications.

In conclusion, 4'-IODO-2-(2-METHOXYPHENYL)ACETOPHENONE (CAS: 898784-93-5) represents a promising area of research in the chemical biology and pharmaceutical fields. Its unique structural features and versatile applications make it a valuable compound for further exploration. Continued research and development efforts are expected to yield new insights and innovations, ultimately contributing to the advancement of drug discovery and therapeutic interventions.

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